Ethyl 3-(4-methylphenyl)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-methylphenyl)hexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound, specifically, is known for its unique chemical structure, which includes an ethyl group, a hexanoate chain, and a 4-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(4-methylphenyl)hexanoate can be synthesized through esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst . For instance, the reaction between 3-(4-methylphenyl)hexanoic acid and ethanol in the presence of sulfuric acid can yield this ester.
Industrial Production Methods: In industrial settings, the production of esters like this compound often involves the use of continuous reactors to maintain optimal reaction conditions and maximize yield. The process typically includes steps such as mixing, heating, and distillation to purify the final product .
Types of Reactions:
Oxidation: Esters can undergo oxidation reactions, although they are generally less reactive compared to other functional groups.
Reduction: Reduction of esters typically yields alcohols. For example, this compound can be reduced to 3-(4-methylphenyl)hexanol using reducing agents like lithium aluminum hydride.
Substitution: Esters can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Hydroxide ions or other nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols.
Scientific Research Applications
Ethyl 3-(4-methylphenyl)hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methylphenyl)hexanoate involves its interaction with various molecular targets, primarily through its ester functional group. The compound can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme interactions in biological systems .
Comparison with Similar Compounds
Ethyl 3-(4-methylphenyl)hexanoate can be compared with other esters like ethyl acetate, ethyl benzoate, and ethyl hexanoate:
Ethyl Acetate: A simpler ester with a fruity odor, commonly used as a solvent.
Ethyl Benzoate: Known for its pleasant aroma and used in perfumes and flavorings.
Ethyl Hexanoate: Similar in structure but lacks the 4-methylphenyl group, giving it different chemical properties and applications
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C15H22O2 |
---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
ethyl 3-(4-methylphenyl)hexanoate |
InChI |
InChI=1S/C15H22O2/c1-4-6-14(11-15(16)17-5-2)13-9-7-12(3)8-10-13/h7-10,14H,4-6,11H2,1-3H3 |
InChI Key |
WTDYFPLCVVYMSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)OCC)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.